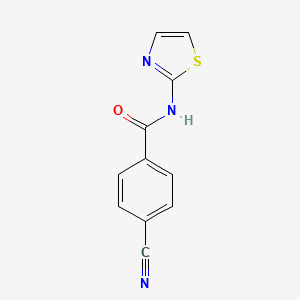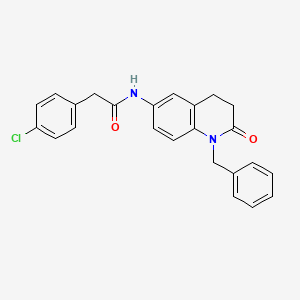
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. BTA-1 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug development.
Scientific Research Applications
Antitumor Activity
A study conducted by Ibrahim A. Al-Suwaidan et al. (2016) explored the synthesis and antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues. These compounds demonstrated significant broad-spectrum antitumor activity, with some showing potency 1.5–3.0-fold greater than the positive control 5-FU. Molecular docking studies indicated similar binding modes to known inhibitors, suggesting their potential as anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Agents
Another research focus is on the development of antimicrobial agents. N. Desai et al. (2007) synthesized new quinazolines with potential antimicrobial activity. These compounds were tested against various bacteria and fungi, showcasing their potential as antibacterial and antifungal agents (N. Desai et al., 2007).
Therapeutic Effect Against Japanese Encephalitis
Joydeep Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro and improved survival in infected mice, indicating its potential as a therapeutic agent for viral infections (Joydeep Ghosh et al., 2008).
Antibacterial Activity
Manoj N. Bhoi et al. (2015) developed N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with potent antibacterial activity. These compounds were effective against both Gram-positive and Gram-negative bacteria, suggesting their utility in combating bacterial infections (Manoj N. Bhoi et al., 2015).
Anti-inflammatory and Analgesic Activities
V. Alagarsamy et al. (2015) synthesized a series of novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound, in particular, showed potent analgesic and anti-inflammatory activities, indicating the potential of these compounds in pain and inflammation management (V. Alagarsamy et al., 2015).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2/c25-20-9-6-17(7-10-20)14-23(28)26-21-11-12-22-19(15-21)8-13-24(29)27(22)16-18-4-2-1-3-5-18/h1-7,9-12,15H,8,13-14,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWWFYOOSHVBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

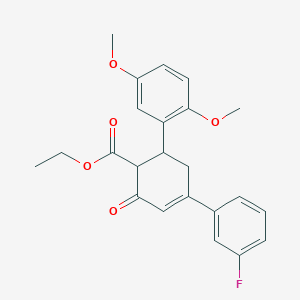
![4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2583134.png)
![1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride](/img/structure/B2583137.png)
![1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2583139.png)
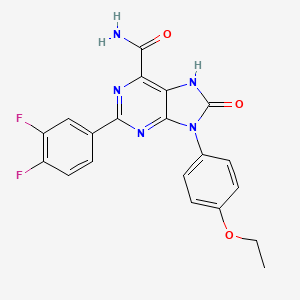
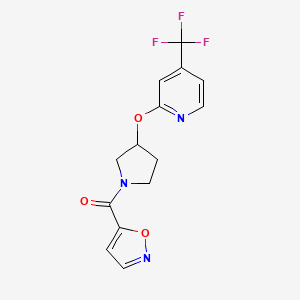
![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2583144.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)
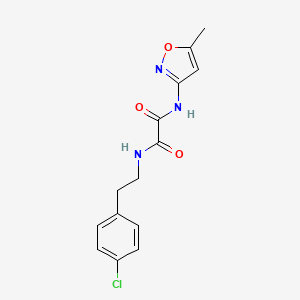
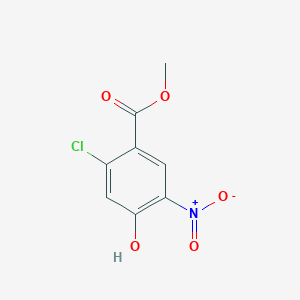
![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)
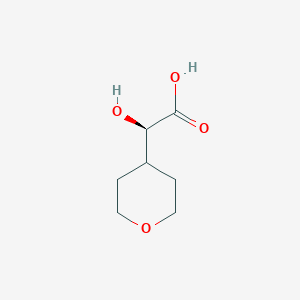
![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)
